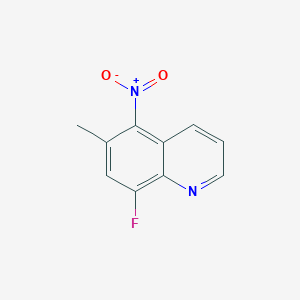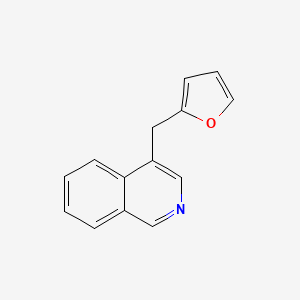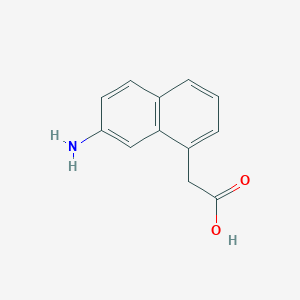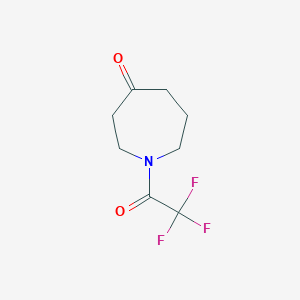
8-Fluoro-6-methyl-5-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-6-methyl-5-nitroquinoline is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methyl-5-nitroquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which can yield various fluorinated products, including 8-fluoroquinoline . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of fluorinated quinolines may utilize continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-6-methyl-5-nitroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the quinoline ring can undergo oxidation to form quinoline N-oxides.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Cross-Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products:
Nucleophilic Substitution: Substituted quinolines.
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Cross-Coupling: Complex quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-6-methyl-5-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing antibacterial, antiviral, and anticancer agents.
Materials Science: Fluorinated quinolines are used in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Agriculture: Some derivatives are explored for their potential use as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 8-Fluoro-6-methyl-5-nitroquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 8-Fluoroquinoline
- 6-Methylquinoline
- 5-Nitroquinoline
- 8-Fluoro-5-nitroquinoline
Comparison:
- 8-Fluoroquinoline: Lacks the methyl and nitro groups, which may reduce its biological activity compared to 8-Fluoro-6-methyl-5-nitroquinoline .
- 6-Methylquinoline: Does not have the fluorine and nitro groups, which are crucial for enhanced activity and stability .
- 5-Nitroquinoline: Lacks the fluorine and methyl groups, which may affect its overall reactivity and application .
- 8-Fluoro-5-nitroquinoline: Similar but lacks the methyl group, which can influence its biological properties .
This compound stands out due to its unique combination of fluorine, methyl, and nitro groups, which contribute to its enhanced biological activity and stability .
Eigenschaften
Molekularformel |
C10H7FN2O2 |
|---|---|
Molekulargewicht |
206.17 g/mol |
IUPAC-Name |
8-fluoro-6-methyl-5-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-5-8(11)9-7(3-2-4-12-9)10(6)13(14)15/h2-5H,1H3 |
InChI-Schlüssel |
JQZCHHCKRHYYKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1[N+](=O)[O-])C=CC=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)


![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)
![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)


![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)


